molecular formula C16H16ClN3O4S B13407032 (6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13407032
M. Wt: 381.8 g/mol
InChI Key: IZNGFWAJLGCZLC-SIVJFFJCSA-N
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Description

The compound (6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features and diverse reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, typically starting with the preparation of the bicyclic core structure. This is followed by the introduction of the amino and phenylacetyl groups through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize waste. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic lactams and β-lactam antibiotics, which share structural features with (6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClN3O4S/c1-16-12(19-13(21)10(18)8-5-3-2-4-6-8)14(22)20(16)11(15(23)24)9(17)7-25-16/h2-6,10,12H,7,18H2,1H3,(H,19,21)(H,23,24)/t10-,12-,16+/m1/s1

InChI Key

IZNGFWAJLGCZLC-SIVJFFJCSA-N

Isomeric SMILES

C[C@]12[C@@H](C(=O)N1C(=C(CS2)Cl)C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N

Canonical SMILES

CC12C(C(=O)N1C(=C(CS2)Cl)C(=O)O)NC(=O)C(C3=CC=CC=C3)N

Origin of Product

United States

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